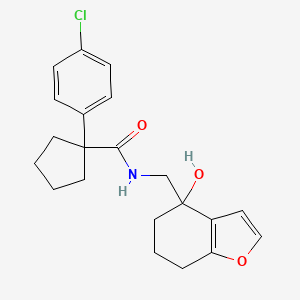![molecular formula C22H20ClN3O3S B2528004 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 899940-92-2](/img/structure/B2528004.png)
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule that is likely to have significant biological activity given the presence of a benzofuro[3,2-d]pyrimidin core, which is a structure known to exhibit pharmacological properties. Although the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their potential as anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . This suggests that the synthesis of the compound would also involve multi-step reactions, possibly including the formation of the benzofuro[3,2-d]pyrimidin core, followed by thiation and final acetylation with a chlorophenyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of the related compound mentioned above belongs to the tetragonal system with specific geometric bond lengths and angles . Density functional theory (DFT) calculations are often used to compare and validate the experimental data. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic properties of the molecule, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their HOMO and LUMO energies, which indicate the electron-donating and electron-accepting character, respectively. These properties are essential for understanding how the compound might interact with biological targets, such as enzymes or receptors. The related compound has been shown to possess marked inhibition against various cancer cell lines, suggesting that the compound may also engage in biologically relevant chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. Intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can influence the compound's solubility, stability, and overall behavior in a biological environment. For instance, in the crystal of a related acetamide compound, molecules are linked via C-H...O interactions, forming chains in the crystal lattice . These interactions are important for the compound's physical properties and could also play a role in its biological activity.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has shown the development of various compounds structurally related to 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide, demonstrating antimicrobial and antifungal properties. For example, derivatives of benzothiazole pyrimidine have been synthesized and evaluated for their in vitro antibacterial activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as for antifungal activity against Aspergillus flavus and Candida albicans. These compounds have shown excellent antibacterial and antifungal activity, surpassing standard drugs in some cases (Maddila, S., Gorle, S., Seshadri, N., Lavanya, P., & Jonnalagadda, S. B., 2016).
Antitumor Activity
Furthermore, the structural framework of 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has been explored for its potential in antitumor activity. A series of pyrazolo[3,4-d]pyrimidine derivatives, sharing core similarities with the compound , was synthesized and evaluated against human breast adenocarcinoma cell lines. Among these, certain derivatives displayed mild to moderate antitumor activity, offering insights into the compound's potential application in cancer research (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S., 2017).
Enzyme Inhibition for Therapeutic Applications
In the realm of enzyme inhibition, related compounds have been investigated for their ability to act as inhibitors of critical biological pathways. For instance, thiazolopyrimidinone derivatives have been synthesized and assessed for their potential as thymidylate synthase inhibitors. This enzyme is a key target in cancer therapy due to its role in DNA synthesis. Although the specific compound was not directly studied, these related structures provide a basis for understanding how modifications in the chemical structure could lead to significant biological activity, including antitumor effects (Gangjee, A., Qiu, Y., & Kisliuk, R., 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuro[3,2-b]pyridine
Mode of Action
It is known that the compound is synthesized through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This process leads to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers in handling and usage. Unfortunately, the specific safety and hazards information for “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide” is not available in the searched resources .
Future Directions
The future directions for research on “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the searched resources .
properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(14-8-4-7-11-17(14)29-20)25-22(26)30-13-18(27)24-16-10-6-5-9-15(16)23/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDAJLDUVKQCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

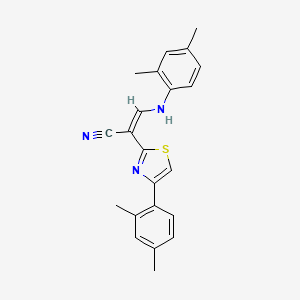

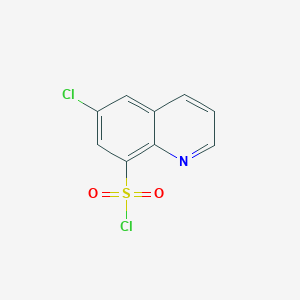
![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)
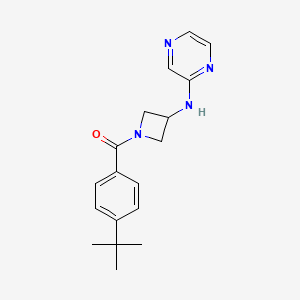
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)
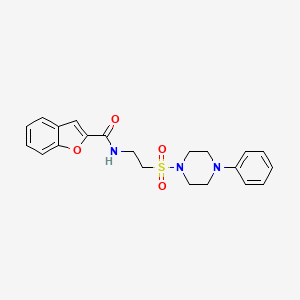
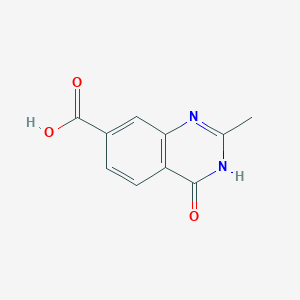
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)


